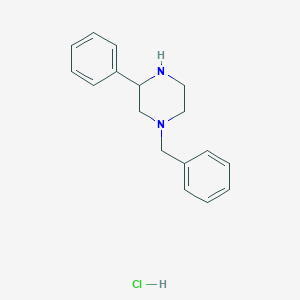

1-Benzyl-3-phenylpiperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-phenylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDLKPWRLIEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperazine (B1678402) Ring Formation

The construction of the core piperazine ring is a fundamental aspect of the synthesis of 1-benzyl-3-phenylpiperazine (B1287912) hydrochloride. Various methods have been developed to efficiently create this heterocyclic system.

Reactions Involving Substituted Amines and Halogenated Intermediates

A primary strategy for forming the piperazine ring involves the reaction of substituted amines with halogenated intermediates. A well-established method for the synthesis of N-monosubstituted piperazines is the reaction of piperazine with a benzyl (B1604629) halide. For instance, 1-benzylpiperazine (B3395278) dihydrochloride (B599025) can be synthesized in high yield by reacting piperazine with benzyl chloride. orgsyn.org This reaction proceeds by the nucleophilic attack of one of the secondary amines of piperazine on the benzylic carbon of benzyl chloride, displacing the chloride ion. The resulting 1-benzylpiperazine can then be converted to its hydrochloride salt.

A similar approach can be envisioned for the synthesis of 1-benzyl-3-phenylpiperazine, where 3-phenylpiperazine is used as the starting substituted amine. The N-benzylation would occur at the less sterically hindered nitrogen atom, away from the phenyl group at the 3-position.

Another related approach involves the intramolecular cyclization of a precursor containing both an amine and a halogenated group. For example, a compound like N-(2-chloroethyl)-N-benzyl-1-phenylethan-1-amine could undergo an intramolecular nucleophilic substitution to form the 1-benzyl-3-phenylpiperazine ring.

Cyclization Reactions Utilizing Bis(2-chloroethyl)amine (B1207034) Hydrochloride

A versatile and widely employed method for the construction of the piperazine ring is the cyclization reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine hydrochloride. nih.govresearchgate.netresearchgate.net This method is particularly useful for the synthesis of N-arylpiperazines. The reaction involves the nucleophilic attack of the primary amine of the aniline on the electrophilic carbons of the bis(2-chloroethyl)amine, leading to a double alkylation and subsequent cyclization to form the piperazine ring.

For the synthesis of a precursor to 1-benzyl-3-phenylpiperazine, aniline or a substituted aniline could be reacted with bis(2-chloroethyl)amine hydrochloride to form the corresponding 1-phenylpiperazine. google.com This intermediate can then be further functionalized to introduce the benzyl group at the N-1 position. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like diethylene glycol monomethyl ether. researchgate.net

Regioselective Functionalization and Substituent Introduction

Once the piperazine ring is formed, the regioselective introduction of substituents is a critical step in achieving the desired 1-benzyl-3-phenylpiperazine structure.

N-Alkylation and Arylation Approaches for Piperazine Derivatives

N-alkylation is a common method for introducing substituents onto the nitrogen atoms of the piperazine ring. In the context of 1-benzyl-3-phenylpiperazine, if 3-phenylpiperazine is used as a starting material, a regioselective N-benzylation is required. The two nitrogen atoms in 3-phenylpiperazine are not equivalent, and the reaction with benzyl chloride or benzyl bromide would be expected to occur preferentially at the N-1 position, which is less sterically hindered than the N-4 position adjacent to the phenyl group. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. nih.gov

Alternatively, if 1-benzylpiperazine is the starting material, an N-arylation reaction would be necessary to introduce the phenyl group at the 3-position. However, direct C-H arylation of the piperazine ring is challenging. A more common approach would be to construct the 3-phenylpiperazine ring first, followed by N-benzylation.

The table below summarizes various N-alkylation and N-arylation reactions for the synthesis of piperazine derivatives.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Piperazine | Benzyl chloride | 1-Benzylpiperazine | N-Alkylation | orgsyn.org |

| 2-Phenylpiperazine | Benzyl bromide | 1-Benzyl-2-phenylpiperazine | N-Alkylation | arkat-usa.org |

| Aniline | Bis(2-chloroethyl)amine hydrochloride | 1-Phenylpiperazine | N-Arylation/Cyclization | google.com |

Stereoselective Synthesis of Related Phenylpiperazine and Benzylpiperazine Derivatives

The synthesis of specific stereoisomers of 1-benzyl-3-phenylpiperazine is of interest, as different enantiomers and diastereomers can exhibit distinct biological activities. The carbon atom at the 3-position of the piperazine ring is a chiral center, meaning that 1-benzyl-3-phenylpiperazine can exist as a pair of enantiomers (R and S).

One approach to obtaining enantiomerically pure material is through chiral resolution of the racemic mixture. This can be achieved using techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govmdpi.com For example, racemic mixtures of piperidine (B6355638) derivatives have been successfully separated into their individual enantiomers using this method. nih.gov Another common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.org

Asymmetric synthesis is another powerful strategy to directly obtain a single enantiomer. While a specific asymmetric synthesis for 1-benzyl-3-phenylpiperazine is not detailed in the provided context, methods for the stereoselective synthesis of related compounds, such as (S)-1-methyl-3-phenylpiperazine, have been reported. google.comgoogle.com These strategies often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions.

Derivatization Strategies for Exploration of Biological Activity

1-Benzyl-3-phenylpiperazine serves as a scaffold that can be further modified to create a library of derivatives for the exploration of their biological activities. The piperazine nucleus is a common feature in many biologically active compounds, and derivatization can lead to new therapeutic agents. researchgate.netjetir.org

Derivatization can be achieved by introducing various substituents at different positions of the 1-benzyl-3-phenylpiperazine molecule. For example, the phenyl ring at the 3-position or the benzyl group at the N-1 position can be substituted with a range of functional groups to probe structure-activity relationships (SAR). mdpi.comnih.govescholarship.org

Studies on related phenylpiperazine and benzylpiperazine derivatives have shown that these compounds can exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. researchgate.netmdpi.com For instance, novel phenylpiperazine derivatives of 1,2-benzothiazine have been synthesized and evaluated as potential anticancer agents. mdpi.com Similarly, various N-alkyl and N-aryl piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. researchgate.net These studies provide a rationale for the derivatization of 1-benzyl-3-phenylpiperazine to discover new compounds with potential therapeutic applications.

The table below provides examples of biological activities observed for derivatives of related piperazine compounds.

| Compound Class | Biological Activity | Reference |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Anticancer | mdpi.com |

| Substituted piperazine derivatives | Antimicrobial and Antifungal | researchgate.net |

| Benzothiazole-phenyl analogs | Alleviation of pain | nih.gov |

| Ketopiperazine-based renin inhibitors | Renin inhibition | researchgate.net |

Synthesis of Novel Benzyl and Phenylpiperazine Analogues

The synthesis of analogues of 1-benzyl-3-phenylpiperazine is a focal point of medicinal chemistry, aiming to explore the structure-activity relationships of this class of compounds. Various synthetic strategies have been developed to introduce diverse substituents and functional groups onto the piperazine core.

One common approach involves the N-alkylation of a piperazine precursor. For instance, 1-alkyl-3-phenylpiperazines can be synthesized from 4-protected-1-alkyl-2-oxo-3-phenylpiperazines. researchgate.net This method includes the reduction of the protected intermediate, followed by deprotection to yield the desired 1-alkyl-3-phenylpiperazine. researchgate.net A notable example is the synthesis of 1-benzyl-3-phenylpiperazine, which has been prepared from 4-benzyl-2-oxo-3-phenylpiperazine. arkat-usa.org

Another strategy focuses on the direct benzylation of the piperazine ring. The reaction of piperazine with benzyl chloride is a well-established method for producing 1-benzylpiperazine. orgsyn.org This reaction can be controlled to favor the mono-substituted product over the di-substituted one. orgsyn.org Further modifications can then be introduced at other positions of the piperazine ring.

The development of novel phenylpiperazine derivatives has also been pursued through the synthesis of more complex structures. For example, new phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential anticancer agents. nih.gov These syntheses often involve multi-step reaction sequences, starting from commercially available materials like saccharin. nih.gov

A significant body of research has been dedicated to the design and synthesis of benzylpiperazine derivatives as selective binders for specific biological targets. In one study, four series of benzylpiperazine derivatives were computationally designed and subsequently synthesized to target the antiapoptotic protein Mcl-1. nih.gov This work resulted in the identification of several compounds with high affinity and selectivity for Mcl-1. nih.gov

The following table summarizes the synthesis of various 1-alkyl-3-phenylpiperazine analogues, highlighting the starting materials and resulting products.

| Starting Material | Reagent(s) | Product | Yield (%) | Melting Point (°C) |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | LiAlH4, THF; then H2, Pd-C, Acetic Acid | 1-Methyl-3-phenylpiperazine | - | - |

| 2-Oxo-3-phenylpiperazine | Benzyl chloride, NaHCO3, DMF | 4-Benzyl-2-oxo-3-phenylpiperazine | - | - |

| 4-Benzyl-2-oxo-3-phenylpiperazine | Ethyl bromide | 4-Benzyl-1-ethyl-2-oxo-3-phenylpiperazine | 92 | 88-89 |

| 4-Benzyl-2-oxo-3-phenylpiperazine | Allyl bromide | 1-Allyl-4-benzyl-2-oxo-3-phenylpiperazine | 91 | - |

| 1-Allyl-4-benzyl-2-oxo-3-phenylpiperazine | LiAlH4, THF | 1-Allyl-4-benzyl-3-phenylpiperazine | 88 | 86-88 |

| 4-tert-Butoxycarbonyl-2-oxo-3-phenylpiperazine | Benzyl bromide | 1-Benzyl-4-tert-butoxycarbonyl-2-oxo-3-phenylpiperazine | 92 | - |

| 1-Benzyl-4-tert-butoxycarbonyl-2-oxo-3-phenylpiperazine | LiAlH4, THF; then 6N HCl | 1-Benzyl-3-phenylpiperazine | 90 | 55-56 |

Data sourced from multiple studies. researchgate.netarkat-usa.orggoogle.comgoogle.com

Generation of Cyclic Dipeptide Piperazine Architectures

The piperazine-2,5-dione, a cyclic dipeptide, is a privileged scaffold in medicinal chemistry. The synthesis of these architectures can be achieved through a stepwise construction of the ring system, allowing for the introduction of multiple points of diversity.

A versatile synthesis of multiply substituted cyclic dipeptides has been developed, which utilizes a stepwise approach to construct the piperazine-2,5-dione ring from four different precursor molecules. nih.gov This methodology has been successfully applied to the synthesis of complex structures such as (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. nih.gov

The synthetic sequence for this class of compounds begins with substituted 2-allylanilines. These are reacted with methyl 2-bromo-2-phenylacetate to form the corresponding methyl 2-(2-allylanilino)-2-phenylacetates. nih.gov Subsequent reaction with haloacetyl chlorides yields methyl 2-[N-(2-allylphenyl)-2-haloacetamido]-2-phenylacetates. nih.gov The final ring closure is achieved by reacting this intermediate with benzylamine, which leads to the formation of the desired 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione derivatives. nih.gov

This synthetic route offers a high degree of flexibility, enabling the incorporation of various substituents on the aniline ring, the phenylacetyl group, the haloacetyl group, and the final amine used for cyclization. This versatility is crucial for generating libraries of cyclic dipeptide piperazine architectures for biological screening.

The table below outlines the key steps and intermediates in the synthesis of a representative cyclic dipeptide piperazine architecture.

| Step | Reactants | Product |

| 1 | Substituted 2-allylaniline, Methyl 2-bromo-2-phenylacetate | Methyl 2-(2-allylanilino)-2-phenylacetate |

| 2 | Methyl 2-(2-allylanilino)-2-phenylacetate, Haloacetyl chloride | Methyl 2-[N-(2-allylphenyl)-2-haloacetamido]-2-phenylacetate |

| 3 | Methyl 2-[N-(2-allylphenyl)-2-haloacetamido]-2-phenylacetate, Benzylamine | 4-(2-Allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione |

Based on the synthetic methodology described by Quintero et al. nih.gov

Molecular Design and Structural Characterization

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Modern analytical chemistry provides a powerful toolkit for the structural determination of complex molecules. Spectroscopic methods probe the molecule's quantum mechanical properties to reveal connectivity and spatial arrangement, while chromatographic techniques allow for its separation and purification from complex mixtures.

¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzyl (B1604629) and phenyl rings, as well as characteristic resonances for the methylene (B1212753) protons of the benzyl group and the piperazine (B1678402) ring. The chemical shifts and coupling constants of the piperazine ring protons would be particularly important for determining the ring's chair conformation and the relative orientation (axial or equatorial) of the phenyl and benzyl substituents.

Furthermore, NMR is utilized in pre-synthetic interaction studies. For instance, in the development of molecularly imprinted polymers (MIPs) for BZP, NMR titration experiments are performed to study the interactions between the template molecule (BZP) and various functional monomers. mdpi.com Changes in the chemical shifts of the N-H proton of BZP upon addition of a functional monomer can indicate the formation of hydrogen bonds and help quantify the strength of the interaction, guiding the selection of the best monomer for creating a selective polymer. mdpi.com

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the analysis of 1-Benzyl-3-phenylpiperazine (B1287912) would be expected to yield a distinct fragmentation pattern based on the fragmentation of related structures like 1-benzylpiperazine (B3395278) (BZP).

For BZP, the mass spectrum is characterized by a base peak at a mass-to-charge ratio (m/z) of 91, which corresponds to the stable tropylium (B1234903) ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-N bond. ikm.org.mynist.gov Other significant ions are observed at m/z 134 and m/z 176 (the molecular ion). ikm.org.my For 1-phenylpiperazine, the molecular ion is observed at m/z 162. nist.gov

Based on these known patterns, the EI-MS spectrum of 1-Benzyl-3-phenylpiperazine (molecular weight: 252.36 g/mol ) would be predicted to show:

A molecular ion peak [M]⁺ at m/z 252.

A prominent peak at m/z 91 ([C₇H₇]⁺), resulting from the loss of the phenylpiperazine radical.

A fragment ion at m/z 161, resulting from the loss of the benzyl group ([C₁₁H₁₅N₂]⁺).

Other fragments arising from the cleavage within the piperazine ring itself.

This predictive approach allows for the identification of the core structural motifs of the molecule.

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds in complex matrices like biological fluids or seized drug samples. semanticscholar.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the detection of piperazine derivatives. nih.govnih.gov

GC-MS Analysis: GC-MS is effective for the analysis of volatile and thermally stable compounds. Piperazine derivatives like BZP can be analyzed directly in their salt form without derivatization. ikm.org.my A typical GC method separates BZP and other analogues, with subsequent MS detection providing characteristic mass spectra for confirmation. ikm.org.my The table below summarizes typical GC-MS parameters used for the analysis of related piperazine compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Injector Temperature | 250 °C | ikm.org.mynih.gov |

| Carrier Gas | Helium | ikm.org.mynih.gov |

| Oven Program | Initial 150°C, ramped to 290°C | ikm.org.my |

| Ionization Mode | Electron Ionization (EI) at 70eV | ikm.org.mynih.gov |

| BZP Retention Time | 3.80 min | ikm.org.my |

LC-MS Analysis: LC-MS is particularly useful for less volatile or thermally labile compounds. It has been successfully applied to detect BZP and other phenylpiperazines in various samples. nih.govmdpi.com Reversed-phase liquid chromatography is commonly used with a mass spectrometer, often a quadrupole time-of-flight (QTOF) or triple quadrupole (QQQ) analyzer, providing high sensitivity and selectivity. nih.govmdpi.com Electrospray ionization (ESI) is the typical ionization source used. nih.govnih.gov

Computational Chemistry in Molecular Design

Computational chemistry offers powerful in silico methods to predict molecular properties and guide the design of new compounds before their synthesis, saving time and resources.

Molecular modeling and docking are used to simulate the interaction between a ligand and a receptor or other target molecule. nih.govnih.gov These studies can predict the binding affinity and conformation of a molecule within a binding site. For example, molecular docking studies have been performed on phenylpiperazine derivatives to understand their interaction with biological targets like the DNA-topoisomerase II complex. mdpi.com

These simulations show that the phenylpiperazine moiety can slide between nucleic acid bases, engaging in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues in the protein. mdpi.com Such studies are crucial in rational drug design, helping to optimize the structure of a lead compound to improve its binding and potential efficacy. nih.gov Similarly, molecular dynamics (MD) simulations can predict the behavior of a molecule over time, providing insights into its stability and conformational changes when interacting with a biological target.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal is to identify the physicochemical properties or structural features (descriptors) that are critical for activity. researchgate.net

For series of phenylpiperidine and phenylpiperazine derivatives, QSAR studies have been conducted to understand their effects on biological systems. nih.gov These models use various molecular descriptors, such as:

Hydrophobicity (logP): The compound's partitioning between lipid and aqueous phases.

Electronic properties: Descriptors like Hammett constants that quantify the electron-donating or withdrawing nature of substituents.

Steric parameters: Descriptors like molar refractivity that relate to the size and shape of the molecule. nih.gov

Topological descriptors: Numerical values derived from the 2D representation of the molecule. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. ekb.egbnujournal.com These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, providing intuitive guidance for designing more potent compounds. ekb.eg

| QSAR/3D-QSAR Method | Key Principle | Application to Piperazine Analogs |

|---|---|---|

| Hansch Analysis (2D-QSAR) | Correlates biological activity with physicochemical descriptors (hydrophobic, electronic, steric). | Used to explore the importance of lipophilicity and electron-donating substituents for the binding affinity of piperidine (B6355638) congeners. nih.gov |

| Genetic Function Algorithm (GFA) | Builds multilinear regression models using genetic algorithms to select the most relevant descriptors. | Employed to build models predicting the anti-proliferative activity of phenylpiperazine compounds against cancer cell lines. researchgate.net |

| CoMFA (3D-QSAR) | Compares steric and electrostatic fields of aligned molecules to correlate with activity. | Generates 3D contour maps to guide structural modifications for enhanced activity. ekb.eg |

| CoMSIA (3D-QSAR) | In addition to steric and electrostatic fields, analyzes hydrophobic, and hydrogen bond donor/acceptor fields. | Provides a more detailed understanding of the structural requirements for activity compared to CoMFA. ekb.eg |

Lack of Specific Research Data for 1-Benzyl-3-phenylpiperazine hydrochloride

Following a comprehensive search for scientific literature, it has been determined that there are no available molecular docking studies specifically focused on the chemical compound this compound. While research exists on the broader classes of phenylpiperazine and benzylpiperazine derivatives, this information does not directly pertain to the specified molecule and therefore cannot be used to generate the requested article without violating the strict content inclusion criteria.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a target, such as an enzyme or receptor. These studies are crucial for understanding potential biological activity. The absence of such published research for this compound means that a detailed, evidence-based article on its ligand-enzyme and ligand-receptor interactions, as requested, cannot be accurately constructed at this time.

Research into related compounds does indicate that the piperazine scaffold is of significant interest in medicinal chemistry. Studies on various derivatives have explored their interactions with a range of biological targets, including:

Topoisomerase II: Certain phenylpiperazine derivatives have been investigated as potential anticancer agents through their interaction with this enzyme.

Androgen Receptor: Arylpiperazine derivatives have been studied for their potential as antagonists of the androgen receptor.

α1A-Adrenoceptor: The binding mechanisms of some N-phenylpiperazine derivatives to this receptor have been explored.

Sigma Receptors (σ1): Benzylpiperazine derivatives have been designed and characterized for their affinity towards the σ1 receptor, which is a target for treating neuropathic pain.

Mcl-1 Protein: Benzylpiperazine derivatives have also been designed as selective binders of the anti-apoptotic protein Mcl-1, a target in cancer therapy.

However, the findings from these studies are specific to the respective derivatives and cannot be extrapolated to this compound without direct computational or experimental evidence. Given the strict instructions to focus solely on the specified compound, no further content can be generated.

Pharmacological Characterization and Mechanistic Studies

Receptor Binding Affinities and Selectivity Profiling

The interaction of 1-Benzyl-3-phenylpiperazine (B1287912) and its analogs with multiple receptor systems, including serotonergic, dopaminergic, adrenergic, and sigma receptors, has been a subject of scientific investigation. These interactions are fundamental to understanding its neuropharmacological effects.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2B, 5-HT2C)

Phenylpiperazine derivatives are recognized for their interaction with serotonin (B10506) (5-HT) receptors. The incorporation of a 4-alkyl-1-arylpiperazine scaffold is a known strategy for developing selective 5-HT1A receptor inhibitors. semanticscholar.org Studies on various phenylpiperazine compounds have established their activity at the 5-HT2C receptor, with the conformation between the piperazine (B1678402) and phenyl rings influencing whether the compound acts as an agonist or antagonist. nih.gov

While specific binding affinity data for 1-Benzyl-3-phenylpiperazine hydrochloride at 5-HT1A, 5-HT2B, and 5-HT2C receptors are not extensively detailed in the reviewed literature, the broader class of benzylpiperazines is known to interact with the serotonergic system. For instance, the rewarding properties of the related compound 1-benzylpiperazine (B3395278) (BZP) were not significantly affected by a preferential 5-HT2 receptor antagonist, but were attenuated by a 5-HT3 receptor antagonist, indicating a complex interaction profile within the serotonin system. nih.gov Furthermore, some phenylpiperazine derivatives have been developed as serotonin reuptake inhibitors that also modulate 5-HT2C receptors. google.com

Dopaminergic Receptor Interactions

The phenylpiperazine scaffold is a key structural feature in ligands that target dopamine (B1211576) receptors, with some analogs showing high selectivity for the D3 versus the D2 subtype. mdpi.comacs.org Docking studies on 1-benzyl-4-arylpiperazines have elucidated their binding mechanism at the dopamine D2 receptor. bg.ac.rs The interaction is stabilized by a salt bridge between the protonated piperazine nitrogen (N1) and the Asp 86 residue, along with edge-to-face interactions between the ligand's aromatic ring and receptor residues such as Phe 178, Trp 182, and Tyr 216. bg.ac.rs

The rewarding effects of 1-benzylpiperazine have been linked to the dopaminergic system, specifically involving D1-like receptors, as these effects were diminished by a D1-like receptor antagonist. nih.gov In contrast, a D2-like receptor antagonist did not produce the same attenuation. nih.gov It is also established that benzylpiperazine can increase extracellular dopamine levels. nih.gov

Adrenergic Receptor Interactions (e.g., Alpha-Adrenoceptors)

Phenylpiperazine derivatives are known to interact significantly with α-adrenergic receptors and form the basis of several clinical drugs targeting this system. rsc.orgnih.gov The binding of N-phenylpiperazine compounds to the α1A-adrenoceptor is primarily driven by electrostatic forces and hydrogen bonds with key receptor residues. rsc.org

A complex derivative featuring the 1-benzylpiperazine structure, specifically 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide (HJZ-12), demonstrated high selectivity for α1D and α1A adrenergic receptor subtypes over the α1B subtype. frontiersin.org Another compound with a related structure, SGB1534, acts as an α1-adrenoceptor blocking agent but does not significantly affect α2-adrenoceptors. semanticscholar.org

Table 1: Adrenergic Receptor Subtype Selectivity of a 1-Benzylpiperazine Derivative (HJZ-12)

| Compound | Selectivity vs. α1B-AR (Fold Increase) |

|---|---|

| HJZ-12 (α1D/α1B) | 47.9 |

| HJZ-12 (α1A/α1B) | 19.1 |

Data sourced from a study on the derivative HJZ-12, which contains a 1-benzylpiperazine core. frontiersin.org

Sigma Receptor Binding Properties and Antagonism

The benzylpiperazine structure is a potent scaffold for ligands targeting sigma receptors. nih.gov A series of N-(3-phenylpropyl)-N'-benzylpiperazines, which are structurally similar to 1-Benzyl-3-phenylpiperazine, have shown high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov Functional assays indicated that several of these compounds likely act as σ1 receptor antagonists. nih.gov

Another study focusing on new benzylpiperazinyl derivatives identified compounds with high affinity and selectivity for the σ1 receptor, which also demonstrated functional antagonism in vivo. nih.gov

Table 2: Sigma Receptor Binding Affinities for N-(3-phenylpropyl)-N'-benzylpiperazine Derivatives

| Receptor Subtype | Affinity Range (Ki) |

|---|---|

| Sigma-1 (σ1) | 0.37 - 2.80 nM |

| Sigma-2 (σ2) | 1.03 - 34.3 nM |

Data represents the range of affinities for a series of ten N-(3-phenylpropyl)-N'-benzylpiperazine compounds. nih.gov

Modulation of Neurotransmitter Transport Systems

Beyond direct receptor binding, the pharmacological profile of piperazine-based compounds often involves interaction with neurotransmitter transporters, which are crucial for regulating synaptic concentrations of monoamines.

Inhibition and Release of Serotonin Transporter (SERT)

The serotonin transporter (SERT) is a primary target for many psychoactive compounds, including selective serotonin reuptake inhibitors (SSRIs). nih.gov Phenylpiperazine derivatives have been specifically developed as serotonin reuptake inhibitors. google.com While direct data on this compound's specific activity at SERT is limited, studies on structurally related compounds provide insight. For example, some 1-benzylpiperidine (B1218667) derivatives have been shown to possess affinity for SERT in the low micromolar range. nih.gov The general class of phenylpiperazines has been evaluated for its ability to inhibit MIBG uptake, which can be mediated by monoamine transporters, in neuroblastoma cells. nih.gov This suggests an interaction with these transport systems is a characteristic of this structural class.

Enzyme Interaction and Inhibition Studies

Beyond their interaction with neurotransmitter transporters, piperazine derivatives have been extensively studied for their ability to inhibit various enzymes, demonstrating a broad spectrum of biochemical activity.

Piperazine amides have emerged as a significant class of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. Research has shown that novel cinnamic acid piperazine amide derivatives can act as potent tyrosinase inhibitors. researchgate.net

The inhibitory mechanism often involves the piperazine ring providing a structural scaffold that correctly orients the substituted moieties into the enzyme's active site. nih.gov Structure-activity relationship (SAR) studies indicate that the presence of certain chemical groups is crucial for potent inhibition. For example, combining a piperazine ring with halogen atoms (like fluorine or chlorine) or a methoxy (B1213986) group on the phenyl ring can lead to a strong tyrosinase inhibitory effect. researchgate.net Kinetic studies have revealed that these compounds can act as mixed-type inhibitors. nih.gov

| Compound Class | Example Compound | IC₅₀ (µM) |

|---|---|---|

| Nitrophenyl Piperazine Derivative | Compound 4l (with indole (B1671886) moiety) | 72.55 |

| Tosyl Piperazine Dithiocarbamate | Compound 4d (with p-methoxy group) | 6.88 ± 0.11 |

| Cinnamic Acid Piperazine Amide | Ferulic acid-p-fluoro piperazine amide | 61.1 |

| Piperazine Butanamide Hybrid | Compound 82a | 0.01 |

Piperazine derivatives have been identified as modulators of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids like anandamide. Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov

Studies on piperazine aryl ureas have shown that these compounds can act as potent and irreversible inhibitors of FAAH. nih.gov The mechanism involves the formation of a covalent enzyme-inhibitor adduct. Computational analyses suggest that the FAAH enzyme induces a distortion of the amide bond in the piperazine compound, which facilitates the hydrolysis of this bond and the subsequent formation of the covalent adduct. nih.gov The inhibitory potency of these derivatives is often measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound | IC₅₀ (nM) |

|---|---|

| Piperazine Urea Derivative (Compound 2) | 33 ± 2.1 |

| Piperidine (B6355638) Urea Derivative (Compound 1) | 16.2 |

| Phenoxyphenyl Piperazine Derivative (3d) | 3.4 |

| Piperazine-substituted Carbamate (Compound 38) | ~400 (fourfold drop from piperidine analogue) |

Phenylpiperazine derivatives have been investigated as efflux pump inhibitors (EPIs) in bacteria, a strategy to combat antibiotic resistance. nih.govnih.gov Efflux pumps are membrane proteins that actively extrude antibiotics from bacterial cells, reducing their efficacy. By inhibiting these pumps, EPIs can restore the susceptibility of resistant bacteria to existing antibiotics. nih.gov

Research has identified phenylpiperazine derivatives that are active against efflux pumps in strains like Staphylococcus epidermidis and E. coli. nih.govmdpi.com For example, a series of phenylpiperazine 5,5-dimethylhydantoin (B190458) derivatives were screened for their ability to modulate the Msr(A) efflux pump in S. epidermidis. mdpi.com The potency of these EPIs was determined by their ability to promote the accumulation of a fluorescent substrate (ethidium bromide) inside the bacteria and to reduce the minimum inhibitory concentration (MIC) of an antibiotic. mdpi.com One of the most potent compounds, a 2,4-dichlorobenzyl-hydantoin derivative, inhibited efflux activity at a concentration as low as 15.63 µM. mdpi.com

| Compound | Effective Inhibitory Concentration (µM) | Observed Effect |

|---|---|---|

| 2,4-dichlorobenzyl-hydantoin derivative (Compound 9) | 15.63 | Highly effective inhibition of ethidium (B1194527) bromide extrusion |

| 2,4-difluorophenylpiperazine derivative (Compound 7) | 62.5 | Reduced efflux activity more than two-fold |

Preclinical Metabolic Disposition and Biotransformation

Cytochrome P450 Enzyme System Involvement in Metabolism

The CYP system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of xenobiotics, including piperazine (B1678402) derivatives. In vitro studies using human liver microsomes (HLMs) are fundamental in identifying the specific isoenzymes responsible for their biotransformation.

Research has consistently shown that several CYP isoenzymes are involved in the metabolism of piperazine derivatives. The primary enzymes implicated are CYP2D6, CYP3A4, and CYP1A2. researchgate.netresearchgate.net

For instance, the metabolism of 1-benzylpiperazine (B3395278) (BZP), a structurally similar analogue, is known to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net The polymorphic enzyme CYP2D6, in particular, plays a significant role in the metabolism of many piperazine compounds. mdpi.com Studies have demonstrated that CYP2D6 is responsible for the p-hydroxylation of m-chlorophenylpiperazine (mCPP) and the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite of several psychoactive drugs. nih.govnih.gov Furthermore, CYP3A4 is identified as a major isoform in the N-dealkylation of various 4-aminopiperidine (B84694) drugs, with CYP2D6 also making significant contributions in some cases. nih.gov

The table below summarizes the involvement of key CYP isoenzymes in the metabolism of various piperazine analogues, providing a predictive framework for 1-Benzyl-3-phenylpiperazine (B1287912) hydrochloride.

| Piperazine Analogue | Major Involved CYP Isoenzymes | Metabolic Reaction | Reference |

| 1-Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Not specified in detail | researchgate.net |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Not specified in detail | researchgate.net |

| 1-(3-Chlorophenyl)piperazine (mCPP) | CYP2D6 | p-Hydroxylation | nih.gov |

| 1-(2-Pyrimidinyl)-piperazine (1-PP) | CYP2D6 | 5-Hydroxylation | nih.gov |

| Thioridazine (piperidine-type) | CYP2D6, CYP1A2, CYP3A4 | Sulfoxidation, N-demethylation | researchgate.net |

| 4-Aminopiperidines | CYP3A4, CYP2D6 | N-dealkylation | nih.gov |

A crucial aspect of preclinical evaluation is the potential for metabolic drug-drug interactions. Piperazine analogues have demonstrated a significant capacity to inhibit various CYP isoenzymes, which can alter the clearance of co-administered drugs.

Studies have shown that piperazine derivatives such as fluorophenylpiperazine, methoxyphenylpiperazine, and chlorophenylpiperazine (B10847632) exert significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net Notably, BZP and trifluoromethylphenylpiperazine (TFMPP), often found together in recreational "party pills," inhibit each other's metabolism, highlighting the potential for clinically relevant interactions when such compounds are co-ingested. researchgate.net Some piperazine-containing compounds have even been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6, meaning they can irreversibly disable the enzyme. nih.gov

The inhibitory potential of various piperazines against probe substrates for major CYP isoenzymes is detailed in the following table.

| CYP Isoenzyme | Probe Substrate | Inhibitory Piperazines | Reference |

| CYP2D6 | Dextromethorphan | BZP, TFMPP, mCPP, MeOPP, pFPP, MBZP, MDBP | researchgate.netovid.com |

| CYP1A2 | Caffeine | BZP, TFMPP, mCPP, MeOPP, pFPP, MBZP, MDBP | researchgate.netovid.com |

| CYP3A4 | Ethinylestradiol | BZP, TFMPP, mCPP, MeOPP, pFPP, MBZP, MDBP | researchgate.netovid.com |

| CYP2C19 | Omeprazole | TFMPP, mCPP, MeOPP, pFPP, MBZP, MDBP | researchgate.netovid.com |

| CYP2C9 | Tolbutamide | TFMPP, mCPP, MeOPP, pFPP, MBZP, MDBP | researchgate.netovid.com |

Metabolite Identification and Elucidation of Metabolic Pathways

Identifying the metabolites and understanding the biotransformation pathways are essential for characterizing the complete disposition of a compound. For piperazine derivatives, several key metabolic routes have been elucidated.

The primary metabolic pathways for piperazine derivatives are Phase I reactions, predominantly hydroxylation, followed by Phase II conjugation. nih.gov

Hydroxylation: This is a common metabolic route, with hydroxylation occurring on both the aromatic rings and the piperazine ring itself. Studies on piperazin-1-ylpyridazines revealed that the major metabolites were mono-hydroxylation products on the benzene (B151609) rings. nih.gov Similarly, p-hydroxylation and 5-hydroxylation have been identified for mCPP and 1-PP, respectively. nih.govnih.gov

Oxidation and N-dealkylation: Oxidation at the nitrogen atoms of the piperazine ring is another frequent pathway. nih.gov N-dealkylation is also a typical biotransformation for piperazine and piperidine (B6355638) derivatives. nih.govrsc.org

Bioactivation and Conjugation: A more complex pathway involves the bioactivation of the piperazine ring. One novel mechanism described for a 1,3-disubstituted piperazine involves a six-electron oxidation of the ring to form a reactive intermediate. acs.orgresearchgate.net This electrophilic intermediate can be trapped by endogenous nucleophiles like glutathione (B108866) (GSH), a form of Phase II conjugation, leading to the formation of thioether adducts. acs.orgresearchgate.netrsc.org This process can be followed by a novel ring contraction to form a substituted imidazoline. acs.orgresearchgate.net

The identification and quantification of metabolites in complex biological matrices rely on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the foremost tool in modern metabolic studies. nih.gov

LC-MS/MS offers high sensitivity and selectivity, enabling the detection of low-level metabolites and the structural elucidation of unknown compounds. nih.govnih.gov This technique is routinely used in preclinical research to analyze incubations from in vitro systems like liver microsomes. nih.gov It allows for the separation, detection, and characterization of Phase I and Phase II metabolites, as well as stable adducts formed from reactive intermediates, providing a comprehensive profile of a compound's biotransformation. rsc.orgrsc.org

In Vitro Metabolic Stability Assessments in Preclinical Models

Determining the metabolic stability of a new chemical entity is a cornerstone of early drug discovery. These assessments predict the in vivo intrinsic clearance of a compound.

Preclinical models for these assessments primarily include subcellular fractions and cell-based systems. mdpi.com

Liver Microsomes: Human and animal liver microsomes (HLM, MLM) are the most common in vitro tools used to assess metabolic stability. nih.gov In these assays, the test compound is incubated with microsomes in the presence of cofactors like NADPH, and the rate of disappearance of the parent compound is measured over time to calculate parameters such as the in vitro half-life (t½). nih.govnih.gov For example, studies with piperazin-1-ylpyridazines used this method to guide structural modifications that successfully improved metabolic half-life by over 50-fold. nih.gov

Advanced Analytical Methodologies for Research Applications

Development of Highly Sensitive and Selective Detection Methods for Piperazines

Ensuring the safety and control of substances like piperazines necessitates analytical methods that are not only sensitive enough to detect trace amounts but also selective enough to distinguish them from other compounds in complex matrices. researchgate.net Chromatographic techniques coupled with mass spectrometry have become the gold standard, while novel sensor technologies are emerging as promising alternatives.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of piperazine (B1678402) derivatives. nih.gov This method offers high sensitivity and selectivity, making it suitable for analyzing complex biological samples such as serum and urine. nih.gov

A key advantage of LC-MS/MS is its ability to separate analytes in a sample chromatographically before they are detected by the mass spectrometer. This separation is often achieved using a C18 column with a gradient elution of a mobile phase, such as water and methanol with formic acid. nih.govnih.gov The total analysis time can be relatively short, often around 15 minutes, including column equilibration. nih.govmdpi.com

For detection, multiple reaction monitoring (MRM) is a commonly employed mode in tandem mass spectrometry. nih.gov This involves selecting a specific precursor ion for the target analyte and then monitoring for one or more of its characteristic product ions. nih.gov The use of at least two MRM transitions for each compound enhances the selectivity and reproducibility of the method. nih.gov To ensure the highest level of confidence in the results, stable isotopically labeled internal standards, such as deuterated analogues of the target piperazines, are often used. nih.gov

The main fragmentation patterns observed in mass spectrometry for benzylpiperazine derivatives typically involve a constant neutral loss of m/z 86. nih.gov This predictable fragmentation is crucial for identifying and confirming the presence of these compounds. nih.gov

LC-MS/MS Method Parameters for Piperazine Derivative Detection

| Parameter | Details |

|---|---|

| Chromatography Column | Synergi C18 |

| Mobile Phase | Water with 0.1% formic acid (A) and Methanol with 0.1% formic acid (B) |

| Flow Rate | 0.5 mL/min |

| Gradient Program | Start at 10% B, increase to 100% B over 8 minutes |

| Total Run Time | 15 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table summarizes typical parameters for an LC-MS/MS method used for the detection of piperazine derivatives, based on published research. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the identification and quantification of piperazine derivatives. unodc.org While it is a highly specific and sensitive method, the analysis of piperazines often requires a derivatization step to improve their volatility and chromatographic behavior. nih.gov

A typical GC-MS method for piperazine analysis involves a capillary column, such as a J&W DB-5ms, with helium as the carrier gas. scholars.direct The oven temperature is programmed to ramp up in stages to achieve optimal separation of the compounds. scholars.direct For instance, an initial temperature of 120°C might be held for a minute, then increased to 150°C, held for several minutes, and finally ramped up to 300°C. scholars.direct The total run time for such a method can be around 31 minutes. scholars.direct

In terms of detection, the mass spectrometer can be operated in both full scan and selected ion monitoring (SIM) modes. scholars.direct The full scan mode is useful for identifying unknown compounds and characterizing their mass spectra, while the SIM mode provides higher sensitivity for quantifying known analytes by focusing on specific ions. scholars.direct For 1-benzylpiperazine (B3395278), characteristic ions monitored in SIM mode might include m/z 272, 91, 175, and 181 after derivatization. scholars.direct

Validation of GC-MS methods is crucial and typically involves assessing parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ). For piperazines in biological matrices like plasma and urine, LODs can be in the low µg/mL range. scholars.direct

GC-MS Method Parameters for Piperazine Derivative Quantification

| Parameter | Details |

|---|---|

| Capillary Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Temperature Program | Initial 120°C (1 min), ramp to 150°C (hold 5 min), ramp to 300°C (hold 2 min) |

| Total Run Time | 31 minutes |

| Transfer Line Temperature | 280°C |

| Electron Energy | 70 eV |

| Detection Mode | Full Scan and Selected Ion Monitoring (SIM) |

This table outlines typical parameters for a GC-MS method used for the quantification of piperazine derivatives, based on published research. scholars.direct

Potentiometric sensors represent an innovative and promising approach for the selective determination of piperazine compounds. mdpi.com These electrochemical sensors can be designed to mimic biological recognition mechanisms, offering a robust and sensitive analytical tool. mdpi.commdpi.com

The development of these sensors often involves the use of a supramolecular assembly as an ionophore within a polymeric membrane. mdpi.com For example, a complex of 15-crown-5 and sodium tetraphenylboron has been successfully used for the selective recognition of 1-(3-chlorophenyl)piperazine (mCPP). mdpi.com This ionophore exhibits a strong binding affinity for the target analyte, leading to high sensitivity. mdpi.com

A key performance characteristic of these sensors is their Nernstian response, with a slope close to the ideal value of 58.9 mV/decade for a monovalent ion. mdpi.com They can also exhibit a wide dynamic range, typically from 10⁻⁶ to 10⁻² M, and a low limit of detection, reaching down to 5.0 × 10⁻⁷ M. mdpi.com Furthermore, these sensors can have a rapid response time of just a few seconds. mdpi.com

An important aspect of their development is ensuring high selectivity towards the target piperazine over other potentially interfering psychoactive substances. mdpi.com The operational pH range is also a critical parameter, with many sensors functioning effectively in a pH range of 4 to 8. mdpi.com

The performance of these biomimetic sensors can be compared to those based on natural receptors like β-cyclodextrin. In some cases, the synthetic supramolecular ionophores have demonstrated superior sensitivity and selectivity. mdpi.com

Molecularly Imprinted Polymers (MIPs) for Selective Chemical Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. newcastle.edu.auresearchgate.netmdpi.com This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture, making them highly valuable for applications such as sample preparation and chemical sensing. newcastle.edu.auresearchgate.netmdpi.com

Two primary approaches are used to create MIPs for piperazines: self-assembly (non-covalent) and semi-covalent imprinting. newcastle.edu.aunih.gov

In the self-assembly approach , the template molecule (e.g., benzylpiperazine) and functional monomers interact through non-covalent forces such as hydrogen bonding, ionic interactions, or hydrophobic interactions in a porogenic solvent before polymerization. nih.govmdpi.com Common functional monomers include methacrylic acid, and cross-linkers like ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) are used to provide structural rigidity. nih.govresearchgate.net The choice of porogen, such as chloroform, also plays a crucial role in the performance of the resulting MIP. nih.govresearchgate.net The template-to-functional monomer ratio is a key parameter that is optimized to achieve the highest imprinting factors. nih.govresearchgate.net

The semi-covalent approach involves the formation of a covalent bond between the template and a monomer to create a template-monomer adduct before polymerization. newcastle.edu.aunih.gov After polymerization, this covalent bond is cleaved to release the template, leaving behind the recognition sites. nih.gov The rebinding of the target molecule to the MIP is then based on non-covalent interactions. nih.govmdpi.com This method can lead to a stronger affinity for the target molecule and faster uptake compared to self-assembly systems. nih.govnih.gov For benzylpiperazine, a template-monomer adduct such as benzylpiperazine (4-vinylphenyl) carbamate has been used in combination with cross-linkers like EGDMA or TRIM. nih.govnih.gov

Comparative studies have shown that semi-covalent MIPs can exhibit significantly lower dissociation constants (Kd values) and higher imprinting factors than self-assembly MIPs, indicating a stronger affinity for the target molecule. nih.govnih.gov

A critical aspect of MIP characterization is the assessment of their cross-reactivity and selectivity. nih.govresearchgate.net This involves testing the binding of the MIP to compounds that are structurally similar to the template molecule as well as to structurally unrelated compounds. researchgate.net

For MIPs designed for benzylpiperazine, cross-reactivity studies have been conducted with other compounds of interest. nih.gov These studies have shown that both self-assembly and semi-covalent MIPs can exhibit high cross-reactivity with structurally related compounds like ephedrine and phenylpiperazine. nih.govnih.gov Conversely, they may show marginal to low cross-reactivity with less structurally similar molecules such as cocaine and morphine. nih.govnih.gov

The selectivity of the MIPs is also evaluated. For instance, benzylpiperazine MIPs have been found to be highly selective for benzylpiperazine over cocaine, moderately selective over morphine, but non-selective against ephedrine. nih.govnih.gov These findings are influenced by the functional group character, size, and relative orientation of the analytes with respect to the template molecule. nih.gov

Interestingly, the cross-reactivity of MIPs can sometimes be exploited. For example, a MIP with modest selectivity against a range of illicit drugs could potentially be used as a "dummy" MIP for the broad-based capture and enrichment of a mixture of illicit substances for subsequent laboratory analysis. nih.govnih.gov

Emerging Research Areas and Future Perspectives

Design of Multi-Target Directed Ligands Incorporating the Piperazine (B1678402) Scaffold

The traditional "one-drug-one-target" paradigm has often proven insufficient for treating multifactorial diseases such as neurodegenerative disorders, which are characterized by complex pathogenic pathways involving oxidative stress, protein misfolding, neuroinflammation, and neurotransmitter imbalances. mdpi.com This has led to the rise of the multi-target directed ligand (MTDL) strategy, which aims to design single molecules capable of modulating multiple biological targets simultaneously. mdpi.comtandfonline.com The piperazine ring is a highly valued component in the design of MTDLs due to its favorable physicochemical properties, including its ability to improve water solubility and bioavailability, and its synthetic tractability, which allows it to serve as a versatile linker or pharmacophore. nih.govtandfonline.com

In the context of Alzheimer's disease (AD), the piperazine scaffold has been extensively used to create dual-acting or multi-target inhibitors. nih.govnih.gov Research has focused on combining pharmacophores to simultaneously target key enzymes and pathological processes. For example, piperazine derivatives have been designed to inhibit both acetylcholinesterase (AChE), which is crucial for symptomatic treatment, and the aggregation of beta-amyloid (Aβ) plaques, a hallmark of AD pathology. nih.govnih.gov Other strategies have involved creating MTDLs that target AChE and monoamine oxidase-B (MAO-B), another enzyme implicated in neurodegeneration. researchgate.net

Recent in silico studies have proposed benzylpiperazine-based compounds as promising dual-action inhibitors for AD, demonstrating superior binding affinities to both AChE and Aβ aggregates compared to standard inhibitors. nih.govnih.gov Similarly, piperazine-substituted chalcones have been evaluated as inhibitors of MAO-B, acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net The flexibility of the piperazine structure allows medicinal chemists to link different bioactive moieties, thereby fine-tuning the pharmacological profile of the resulting MTDL. tandfonline.com This approach holds promise for developing more effective treatments for complex diseases by addressing multiple facets of the disease process with a single therapeutic agent. mdpi.comtandfonline.com

| MTDL Strategy | Targeted Pathways/Molecules | Example Scaffold | Reference |

| Dual Inhibition for AD | Acetylcholinesterase (AChE) & Beta-Amyloid (Aβ) Aggregation | Benzylpiperazine | nih.govnih.gov |

| Multi-Enzyme Inhibition | MAO-B, AChE, BACE-1 | Piperazine-substituted chalcones | researchgate.net |

| Dual Inhibition for AD | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Piperazine-quinoline hybrids | tandfonline.com |

| Multi-Receptor Modulation | Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A, 5-HT2A Receptors | Amide-piperazine derivatives | researchgate.net |

Advancements in Stereoselective Synthetic Routes for Complex Piperazine Architectures

While the piperazine core is prevalent in numerous approved drugs, a structural analysis reveals that the vast majority (around 80-83%) of these compounds are substituted only at the nitrogen atoms (N1 and N4). nih.govresearchgate.net The carbon framework of the piperazine ring remains a largely underexplored area of chemical space, primarily due to the synthetic challenges associated with controlling stereochemistry at these positions. nih.gov Consequently, significant research efforts are now directed towards developing novel stereoselective methods to synthesize complex, C-substituted piperazine architectures, which could lead to the discovery of drugs with novel pharmacological profiles. nih.govresearchgate.net

Recent advancements have focused on catalytic asymmetric and diastereoselective reactions to construct chiral piperazine rings with high efficiency and precision. One notable development is the use of iridium catalysts for the regio- and diastereoselective [3+3] cycloaddition of imines, providing a direct and atom-economical route to C-substituted piperazines as a single diastereoisomer. tandfonline.comresearchgate.net Other innovative approaches include:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives, activated by alkyl halides, has emerged as a powerful method for producing a variety of chiral piperazines with high enantioselectivity (up to 96% ee). nih.gov

Starting from the Chiral Pool: Practical and scalable syntheses have been developed starting from readily available α-amino acids. These methods often involve key steps like aza-Michael additions to construct the piperazine ring with preserved chirality. researchgate.net

Asymmetric Lithiation: The direct asymmetric lithiation of N-Boc protected piperazines, using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine, allows for the direct functionalization of the carbon atoms adjacent to the nitrogen, yielding enantiopure α-substituted piperazines. zbwhr.com

Reductive Cyclization: Manganese-mediated reductive cyclization of imine precursors has been shown to be an effective method for the diastereoselective synthesis of trans-aryl-substituted piperazines. dntb.gov.ua

These advanced synthetic methodologies are crucial for unlocking the therapeutic potential of complex piperazine structures. By enabling the precise control of stereochemistry on the carbon backbone, chemists can now systematically explore the structure-activity relationships of previously inaccessible piperazine analogs, paving the way for the next generation of piperazine-based therapeutics. nih.govresearchgate.net

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |

| Catalytic [3+3] Cycloaddition | High regio- and diastereoselectivity, atom-economical | Iridium complexes | tandfonline.comresearchgate.net |

| Asymmetric Hydrogenation | High enantioselectivity for chiral piperazines | Iridium-JosiPhos complexes | nih.gov |

| Aza-Michael Addition | Utilizes chiral pool starting materials (e.g., amino acids) | Base-mediated cyclization | researchgate.net |

| Asymmetric Lithiation/Trapping | Direct C-H functionalization of the piperazine ring | s-BuLi / (-)-sparteine | zbwhr.com |

| Reductive Cyclization | Diastereoselective formation of trans-substituted piperazines | Manganese(0) | dntb.gov.ua |

Exploration of Novel Pharmacological Targets for Piperazine Derivatives

The piperazine scaffold is a versatile building block that has been incorporated into drugs targeting a wide array of well-established pharmacological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.net However, ongoing drug discovery efforts are continuously exploring novel applications for piperazine derivatives against emerging and less conventional biological targets. nih.gov The chemical reactivity and unique physicochemical properties of the piperazine ring make it an ideal scaffold for designing ligands for these new targets. nih.govtandfonline.com

One significant area of exploration is in oncology . Arylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including aggressive forms of prostate and breast cancer. mdpi.com Some of these compounds have been shown to act as tubulin polymerization inhibitors, disrupting the cell cycle and inducing apoptosis. mdpi.com The piperazine moiety is often critical for this activity, with its replacement leading to a loss of cytotoxicity. mdpi.com

In the field of infectious diseases , piperazine derivatives are being explored beyond their traditional anthelmintic use. nih.govresearchgate.net Researchers are designing novel piperazine-containing molecules as potential agents against drug-resistant bacteria, fungi, and viruses. zbwhr.com For example, some derivatives have shown promise as bacterial biofilm and MurB inhibitors, while others exhibit activity against fungal pathogens like Candida albicans or viruses such as influenza and HIV. tandfonline.comzbwhr.com

Furthermore, piperazine-based compounds are being investigated for activity against other novel targets, including:

Sigma Receptors: With the growing understanding of the role of sigma-1 (S1R) and sigma-2 (S2R) receptors in various central nervous system disorders and cancer, piperazine derivatives have been identified as potent and selective ligands for these targets. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The conformational properties of the piperazine ring make it a suitable scaffold for designing modulators of nAChRs, which are implicated in cognitive function and neurodegenerative diseases. nih.gov

Enzyme Inhibition: Beyond the classical targets, piperazine derivatives are being evaluated as inhibitors of a diverse range of enzymes, including urease and various kinases involved in cancer signaling pathways. researchgate.net

The exploration of these novel targets highlights the enduring relevance of the piperazine scaffold in modern drug discovery. Its ability to be readily modified allows for the generation of large libraries of compounds for screening against new biological targets, ensuring that piperazine will continue to be a source of innovative therapeutic agents in the future. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-phenylpiperazine hydrochloride, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives typically involves alkylation or condensation reactions. For this compound, a plausible route is the nucleophilic substitution between benzyl halides and phenylpiperazine precursors under reflux in aprotic solvents (e.g., DMF or acetonitrile). Acidic conditions (e.g., HCl gas) are used to form the hydrochloride salt . Reaction temperature (60–100°C), stoichiometry of reactants, and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect yield. For example, incomplete neutralization may lead to byproducts like unreacted amines or dimerization .

Q. How can researchers confirm the structural identity and purity of this compound?

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR to verify benzyl and phenyl group integration and piperazine ring conformation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- X-ray crystallography : For absolute configuration determination if chiral centers are present.

- HPLC : Purity assessment using reverse-phase columns (≥95% purity is typical for research-grade material) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

this compound is hygroscopic and should be stored in anhydrous conditions at room temperature. It is soluble in polar solvents (e.g., water, methanol, DMSO) but may precipitate in non-polar solvents. Stability studies under varying pH (e.g., 4–9) and temperature (4°C vs. 25°C) are recommended to assess degradation pathways. Hydrolysis of the piperazine ring in strongly acidic/basic conditions is a potential concern .

Advanced Research Questions

Q. How can researchers design experiments to evaluate receptor binding affinity and selectivity for this compound?

- In vitro assays : Radioligand displacement studies (e.g., using H-labeled ligands) on serotonin (5-HT₁A/2A) or dopamine (D₂/D₃) receptors, common targets for piperazine derivatives. Competitive binding curves and IC₅₀ values should be calculated.

- Selectivity screening : Cross-test against adrenergic, histaminergic, or sigma receptors to identify off-target effects.

- Structural modifications : Introduce substituents (e.g., halogens or methoxy groups) to the benzyl/phenyl rings and compare binding data to establish structure-activity relationships (SAR) .

Q. How should contradictory data in literature regarding biological activity be resolved?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293), receptor expression levels, or buffer compositions.

- Compound purity : Impurities (e.g., residual solvents or unreacted precursors) can skew results. Validate purity via HPLC and elemental analysis.

- Pharmacokinetic factors : Variations in metabolic stability (e.g., cytochrome P450 interactions) between in vitro and in vivo models. Replicate studies under standardized protocols and include positive controls (e.g., known agonists/antagonists) .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

- Salt forms : Compare hydrochloride with other salts (e.g., citrate or phosphate) for enhanced solubility.

- Prodrug design : Esterification of the piperazine nitrogen to improve membrane permeability.

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to prolong half-life in circulation.

- Pharmacokinetic profiling : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models after oral/intravenous administration .

Safety and Methodological Considerations

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Lab coat, gloves, and goggles. Use fume hoods for powder handling.

- Acute toxicity : Limited data are available; assume moderate toxicity based on structurally similar piperazines. Treat symptoms (e.g., eye/skin irritation) with water rinsing and medical consultation .

- Waste disposal : Follow institutional guidelines for halogenated organic compounds.

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Read-across analysis : Use data from analogous compounds (e.g., 1-Benzylpiperazine dihydrochloride) to predict persistence, bioaccumulation, or aquatic toxicity.

- In silico modeling : Tools like EPA’s ECOSAR to estimate acute/chronic toxicity thresholds for algae, daphnia, and fish.

- Microcosm studies : Evaluate biodegradation in simulated environmental matrices (e.g., soil/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.